Cas no 175968-61-3 (4-(Benzyloxy)-3-fluorobenzaldehyde)

4-(Benzyloxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the benzyloxy and fluorine groups enhances its reactivity, enabling selective functionalization under controlled conditions. Its stable yet modifiable structure makes it valuable for constructing complex molecular frameworks. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(Benzyloxy)-3-fluorobenzaldehyde structure
175968-61-3 structure
Product Name:4-(Benzyloxy)-3-fluorobenzaldehyde
CAS No:175968-61-3
MF:C14H11FO2
MW:230.234347581863
MDL:MFCD11156437
CID:1083462
PubChem ID:21976898
Update Time:2025-11-07

4-(Benzyloxy)-3-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzyloxy)-3-fluorobenzaldehyde
    • 4-Benzyloxy-3-fluorobenzaldehyde
    • 3-fluoro-4-phenylmethoxybenzaldehyde
    • AKOS000260398
    • A848391
    • DTXSID70621029
    • MFCD11156437
    • AS-35637
    • CS-0156200
    • 4-Benzyloxy-3-fluoro-benzaldehyde
    • 175968-61-3
    • Benzaldehyde, 3-fluoro-4-(phenylmethoxy)-
    • SCHEMBL1463088
    • UHPCUBUGXLMORP-UHFFFAOYSA-N
    • 3-Fluoro-4-[(phenylmethyl)oxy]benzaldehyde
    • DB-090456
    • 4-benzyloxy-3-fluorobenzaldehyde, AldrichCPR
    • MDL: MFCD11156437
    • Inchi: 1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
    • InChI Key: UHPCUBUGXLMORP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=O)C=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 230.07433
  • Monoisotopic Mass: 230.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 26.3

4-(Benzyloxy)-3-fluorobenzaldehyde Security Information

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4-(Benzyloxy)-3-fluorobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:175968-61-3)4-(Benzyloxy)-3-fluorobenzaldehyde
Order Number:A848391
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):240.0
Email:sales@amadischem.com

Additional information on 4-(Benzyloxy)-3-fluorobenzaldehyde

4-(Benzyloxy)-3-fluorobenzaldehyde: A Comprehensive Overview

4-(Benzyloxy)-3-fluorobenzaldehyde (CAS No. 175968-61-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a benzyloxy group and a fluorine atom. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for both academic research and industrial applications.

The benzaldehyde core of the molecule serves as a fundamental building block, while the benzyloxy group introduces additional complexity and reactivity. The fluorine atom at the 3-position further enhances the molecule's electronic properties, making it an attractive candidate for various synthetic transformations. Recent studies have highlighted its potential in the development of novel drugs, particularly in the field of oncology, where its ability to modulate specific cellular pathways has shown promising results.

From a structural perspective, 4-(Benzyloxy)-3-fluorobenzaldehyde exhibits a planar aromatic system with conjugated double bonds, which contributes to its stability and reactivity. The molecule's symmetry and electronic distribution make it an ideal substrate for reactions such as nucleophilic addition, oxidation, and coupling processes. Researchers have also explored its use in the synthesis of advanced materials, including polymers and nanoparticles, where its functional groups can be exploited to create tailored surface properties.

In terms of physical properties, 4-(Benzyloxy)-3-fluorobenzaldehyde is typically a crystalline solid at room temperature with a melting point of approximately 120°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in laboratory settings. The compound's UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, which can be utilized for analytical purposes such as quantitative determination in complex mixtures.

Recent advancements in synthetic methodologies have further expanded the utility of 4-(Benzyloxy)-3-fluorobenzaldehyde. For instance, its use as an intermediate in the synthesis of bioactive compounds has been documented in several high-impact journals. One notable application involves its role in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. Additionally, its ability to participate in enantioselective reactions has made it a valuable tool in asymmetric synthesis.

The benzyloxy group attached to the benzene ring introduces steric hindrance and electronic effects that can influence the reactivity of the molecule. This feature has been exploited in various catalytic processes, including those involving transition metal catalysts. Recent studies have demonstrated that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures with high efficiency.

In terms of biological activity, 4-(Benzyloxy)-3-fluorobenzaldehyde has shown potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Preclinical studies have indicated that it exhibits selective inhibition against COX-2 over COX-1, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, its fluorinated structure confers resistance to metabolic degradation, enhancing its bioavailability.

The integration of fluorine into organic compounds has been a focal point of recent research due to its unique electronic properties and ability to modulate pharmacokinetic profiles. In this context, 4-(Benzyloxy)-3-fluorobenzaldehyde represents an exemplary case where fluorination enhances both chemical reactivity and biological activity. Its role as a precursor in fluorinated drug discovery programs underscores its importance in modern medicinal chemistry.

From an environmental standpoint, the synthesis and handling of 4-(Benzyloxy)-3-fluorobenzaldehyde must adhere to established safety protocols to minimize ecological impact. Its relatively low toxicity profile makes it suitable for use in controlled settings; however, proper disposal procedures should be followed to prevent contamination of water systems.

In conclusion, 4-(Benzyloxy)-3-fluorobenzaldehyde (CAS No. 175968-61-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly significant role in both academic and industrial contexts.

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Amadis Chemical Company Limited
(CAS:175968-61-3)4-(Benzyloxy)-3-fluorobenzaldehyde
A848391
Purity:99%
Quantity:5g
Price ($):240.0
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